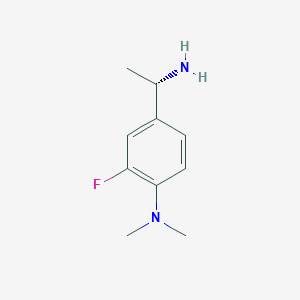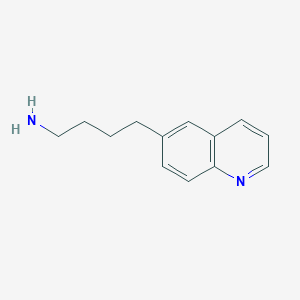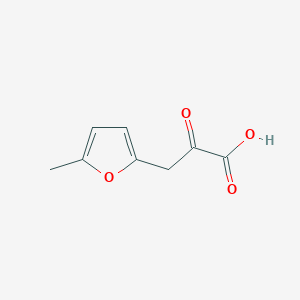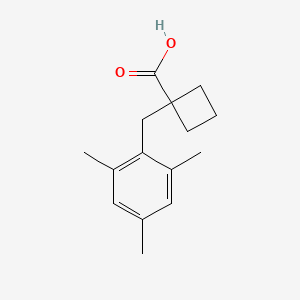![molecular formula C10H17N3O B13607138 N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant role in medicinal chemistry due to their unique structural properties and potential biological activities . The compound’s structure includes an azetidine ring fused with a spirocyclic heptane ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide typically involves the formation of the azetidine ring followed by the construction of the spirocyclic system. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate then undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Techniques like Suzuki–Miyaura cross-coupling are also employed to diversify the heterocyclic amino acid derivatives .
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing peptidomimetics and enzyme inhibitors.
Industry: Utilized in the development of new materials and catalysts for various chemical processes
作用機序
The mechanism of action of N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Azetidine-2-one: Known for its role in β-lactam antibiotics.
Oxetane: Another four-membered ring compound with significant biological activity.
Pyrrolidine: A five-membered nitrogen-containing ring with various pharmaceutical applications
Uniqueness
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials.
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C10H17N3O/c14-9(13-7-4-12-5-7)8-3-10(8)1-2-11-6-10/h7-8,11-12H,1-6H2,(H,13,14) |
InChIキー |
VBDFWDWQMKOXBF-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CC2C(=O)NC3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)













